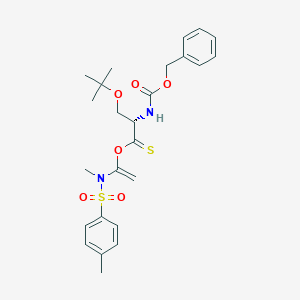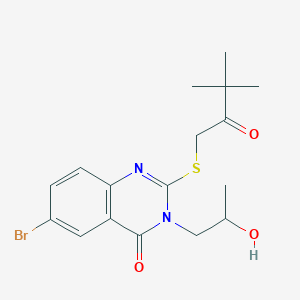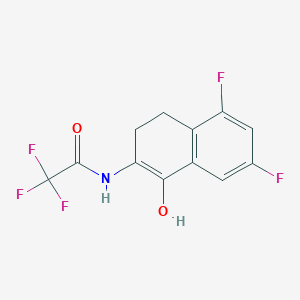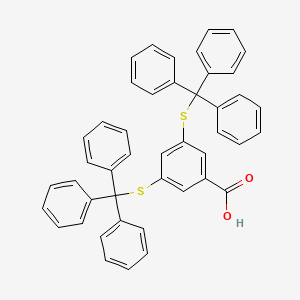![molecular formula C35H45KNO12P B12819488 potassium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12819488.png)
potassium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methanobenzofuroisoquinoline core, multiple ethoxy groups, and a phosphate group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the methanobenzofuroisoquinoline core This core can be synthesized through a series of cyclization reactions involving appropriate precursors
The ethoxy groups are introduced through etherification reactions, where ethylene glycol derivatives react with the core structure under basic conditions. The final step involves the phosphorylation of the ethoxy-substituted intermediate using phosphorus oxychloride and subsequent neutralization with potassium hydroxide to yield the potassium salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl and carboxyl derivatives.
Reduction: Reduction reactions can target the ketone group in the core structure, converting it to a secondary alcohol.
Substitution: The ethoxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Hydroxyl and carboxyl derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Alkoxy-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s phosphate group makes it a potential candidate for studying phosphorylation processes and enzyme interactions. It can be used in assays to investigate kinase activity and other biochemical pathways.
Medicine
The compound’s structural similarity to certain bioactive molecules suggests potential medicinal applications. It could be explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the development of specialty chemicals and materials. Its multiple functional groups allow for diverse chemical modifications, making it useful in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The phosphate group can mimic natural substrates of kinases, leading to competitive inhibition or activation of these enzymes. The methanobenzofuroisoquinoline core can interact with various receptors, potentially modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Potassium;[(4R,4aS,7aR,12bS)-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate
- Potassium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl sulfate
Uniqueness
The presence of the phosphate group in the compound distinguishes it from similar compounds with sulfate or other functional groups. This phosphate group imparts unique biochemical properties, making it particularly useful in studies involving phosphorylation and kinase activity.
Properties
Molecular Formula |
C35H45KNO12P |
|---|---|
Molecular Weight |
741.8 g/mol |
IUPAC Name |
potassium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate |
InChI |
InChI=1S/C35H46NO12P.K/c1-25-4-7-27(8-5-25)45-22-20-43-18-16-41-14-15-42-17-19-44-21-23-46-49(38,39)48-35-11-10-28(37)33-34(35)12-13-36(2)30(35)24-26-6-9-29(40-3)32(47-33)31(26)34;/h4-11,30,33H,12-24H2,1-3H3,(H,38,39);/q;+1/p-1/t30-,33+,34+,35-;/m1./s1 |
InChI Key |
PUCOWYOIASQPMW-NRUWJXSKSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCOCCOCCOCCOCCOP(=O)([O-])O[C@@]23C=CC(=O)[C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)C.[K+] |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCCOCCOCCOCCOP(=O)([O-])OC23C=CC(=O)C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cbz-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12819407.png)
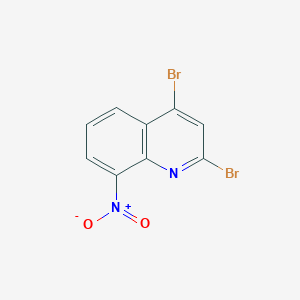
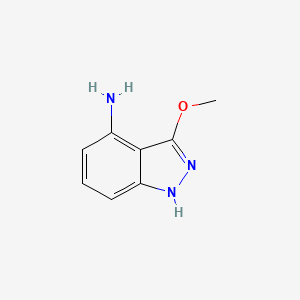
![sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12819428.png)
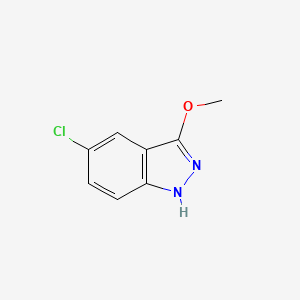
![(R)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12819436.png)
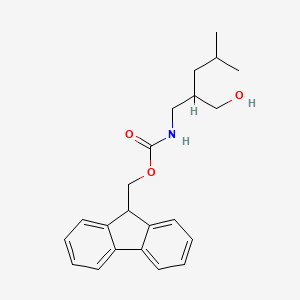

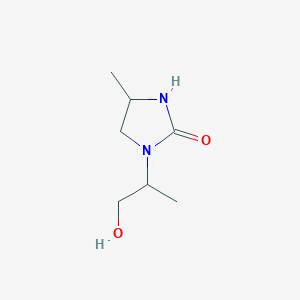
![2,7-Dichloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B12819472.png)
